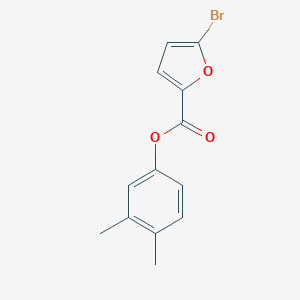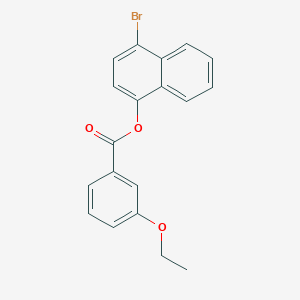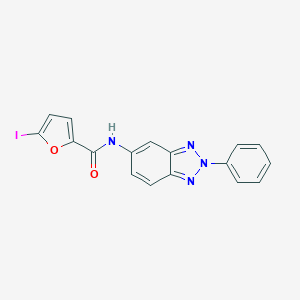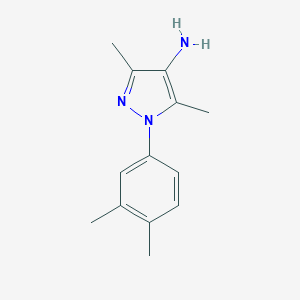![molecular formula C17H16ClN5OS B398978 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA](/img/structure/B398978.png)
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The chlorinated phenyl group is then introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride. The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea and propanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
化学反应分析
Types of Reactions
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The benzotriazole ring and chlorinated phenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzotriazole derivatives
科学研究应用
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique chemical properties.
作用机制
The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorinated phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic residues, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
- N-{[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide
Uniqueness
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity
属性
分子式 |
C17H16ClN5OS |
|---|---|
分子量 |
373.9g/mol |
IUPAC 名称 |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-3-16(24)20-17(25)19-11-5-7-14-15(8-11)22-23(21-14)12-6-4-10(2)13(18)9-12/h4-9H,3H2,1-2H3,(H2,19,20,24,25) |
InChI 键 |
XHFGJGBHQFUXMR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
规范 SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(benzoylamino)-4-chlorophenyl]-1-methoxy-2-naphthamide](/img/structure/B398897.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398899.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(2-chlorobenzyl)oxime](/img/structure/B398900.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B398903.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B398908.png)

![2-(2-Bromo-4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B398911.png)
![4-[(2-Bromo-4-chlorophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B398912.png)
![4-amino-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B398913.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B398915.png)
![1-[(4-Tert-butylphenoxy)acetyl]-4-{3-(cyclopropylamino)-4-nitrophenyl}piperazine](/img/structure/B398918.png)
